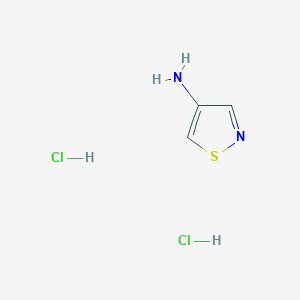

1,2-Thiazol-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

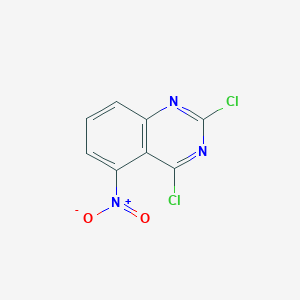

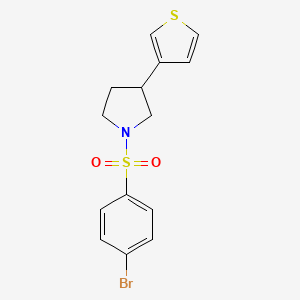

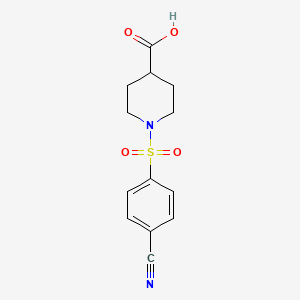

“1,2-Thiazol-4-amine dihydrochloride” is a chemical compound with the molecular weight of 202.11 . Its IUPAC name is “4-(aminomethyl)-1,3-thiazol-2-ylamine dihydrochloride” and it has the InChI code "1S/C4H7N3S.2ClH/c5-1-3-2-8-4(6)7-3;;/h2H,1,5H2,(H2,6,7);2*1H" .

Molecular Structure Analysis

The thiazole ring in “1,2-Thiazol-4-amine dihydrochloride” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Chemical Reactions Analysis

Thiazoles, including “1,2-Thiazol-4-amine dihydrochloride”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Physical And Chemical Properties Analysis

“1,2-Thiazol-4-amine dihydrochloride” is a powder . It has a CAS Number of 89363-94-0 and an MDL number of MFCD13186148 .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including 1,2-Thiazol-4-amine dihydrochloride, have been found to exhibit antimicrobial properties. For instance, sulfazole, a derivative of thiazole, is used as an antimicrobial drug .

Antiretroviral Activity

Thiazoles are also used in the treatment of HIV/AIDS. Ritonavir, a thiazole derivative, is an example of an antiretroviral drug .

Antifungal Activity

Abafungin, another derivative of thiazole, is used as an antifungal drug .

Anticancer Activity

Thiazoles have been found to have anticancer properties. Tiazofurin, a thiazole derivative, is used in cancer treatment .

Anti-Alzheimer Activity

Thiazoles have shown potential in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazoles have been found to exhibit antihypertensive properties, which can be useful in the treatment of high blood pressure .

Antioxidant Activity

Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties .

Hepatoprotective Activity

Thiazoles have been found to exhibit hepatoprotective activities, which can be beneficial in the treatment of liver diseases .

Safety and Hazards

The safety information for “1,2-Thiazol-4-amine dihydrochloride” includes GHS07 Pictograms, a Signal Word of Warning, and Hazard Statements H302,H315,H319,H335 . Precautionary statements include P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

Mechanism of Action

Target of Action

Thiazole derivatives, to which 1,2-thiazol-4-amine dihydrochloride belongs, have been found to interact with a variety of biological targets . These include enzymes, receptors, and biochemical pathways that are involved in a wide range of biological activities .

Mode of Action

Molecules containing a thiazole ring, like 1,2-thiazol-4-amine dihydrochloride, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . They can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 1,2-Thiazol-4-amine dihydrochloride.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility of thiazole derivatives in various solvents could potentially influence their action and stability .

properties

IUPAC Name |

1,2-thiazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLLYLXXEMESNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Thiazol-4-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide](/img/structure/B2383692.png)

![ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2383699.png)

![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)

![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B2383701.png)